1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one is a synthetic organic compound characterized by its unique azetidinone ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of tert-butyl, dichlorophenyl, and difluoro groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-lactams.
Introduction of Substituents: The tert-butyl and dichlorophenyl groups are introduced via Friedel-Crafts alkylation and acylation reactions, respectively.
Fluorination: The difluoro groups are often introduced using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the azetidinone ring to more saturated structures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), organolithium reagents
Major Products: The products of these reactions vary depending on the conditions but can include ketones, alcohols, and substituted azetidinones.
Scientific Research Applications
1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azetidinone ring can act as a reactive site, while the substituents influence binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)-3,3-difluoroazetidin-2-one: Lacks the dichlorophenyl group, affecting its reactivity and applications.
4-(3,4-Dichlorophenyl)-3,3-difluoroazetidin-2-one: Lacks the tert-butyl group, which may influence its stability and interaction with biological targets.
Uniqueness: 1-(4-Tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-4-(3,4-dichlorophenyl)-3,3-difluoroazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2F2NO/c1-18(2,3)12-5-7-13(8-6-12)24-16(19(22,23)17(24)25)11-4-9-14(20)15(21)10-11/h4-10,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHHRZDOKDXPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.